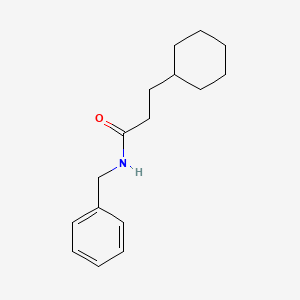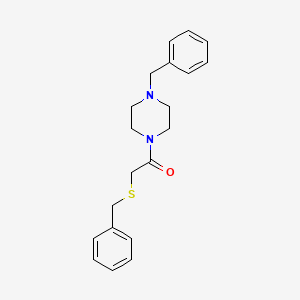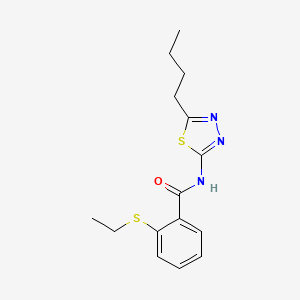![molecular formula C24H25N3O4S B11169729 N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-4-(propanoylamino)benzamide](/img/structure/B11169729.png)
N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-4-(propanoylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(2-Phenylethyl)sulfamoyl]phenyl}-4-propanamidobenzamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities and are commonly used in medicinal chemistry This compound features a sulfamoyl group attached to a phenyl ring, which is further connected to a propanamidobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-Phenylethyl)sulfamoyl]phenyl}-4-propanamidobenzamide typically involves multiple steps. One common method starts with the preparation of the sulfamoyl phenyl intermediate. This can be achieved by reacting 4-aminobenzenesulfonamide with 2-phenylethylamine under suitable conditions. The resulting intermediate is then coupled with 4-propanamidobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-Phenylethyl)sulfamoyl]phenyl}-4-propanamidobenzamide can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-{4-[(2-Phenylethyl)sulfamoyl]phenyl}-4-propanamidobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(2-Phenylethyl)sulfamoyl]phenyl}-4-propanamidobenzamide involves its interaction with specific molecular targets. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to bind to enzymes and inhibit their activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-Ethoxyphenyl)sulfamoyl]phenyl}-2-naphthalenesulfonamide
- N-(4-(N′-Substituted Sulfamoyl)Phenyl)Myrtenamides
Uniqueness
N-{4-[(2-Phenylethyl)sulfamoyl]phenyl}-4-propanamidobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications .
Properties
Molecular Formula |
C24H25N3O4S |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
N-[4-(2-phenylethylsulfamoyl)phenyl]-4-(propanoylamino)benzamide |
InChI |
InChI=1S/C24H25N3O4S/c1-2-23(28)26-20-10-8-19(9-11-20)24(29)27-21-12-14-22(15-13-21)32(30,31)25-17-16-18-6-4-3-5-7-18/h3-15,25H,2,16-17H2,1H3,(H,26,28)(H,27,29) |
InChI Key |
VPCKJTIBSTVIED-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-acetylmethioninate](/img/structure/B11169646.png)
![2,5-dichloro-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B11169653.png)
![2-[(2-methoxyethyl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B11169655.png)
![2-(4-fluorophenyl)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11169660.png)
![2-[5-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-1-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11169662.png)


![N-[2-(butan-2-yl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11169678.png)
![1-[4-(Furan-2-carbonyl)piperazin-1-yl]-4-phenoxybutan-1-one](/img/structure/B11169686.png)

![N-[4-(butan-2-ylsulfamoyl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11169695.png)
![Ethyl 4-methyl-2-{[(phenylsulfanyl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11169707.png)
![2,2-dimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide](/img/structure/B11169711.png)

